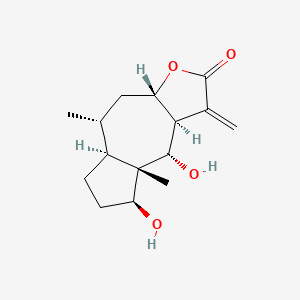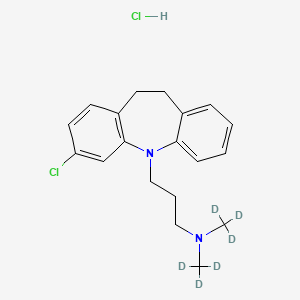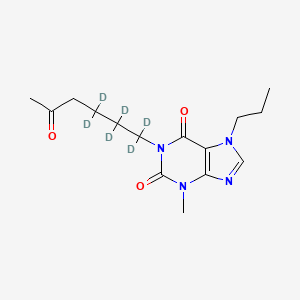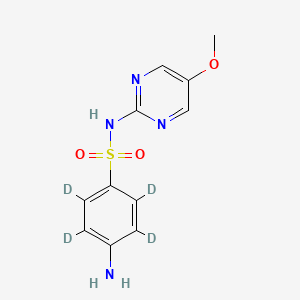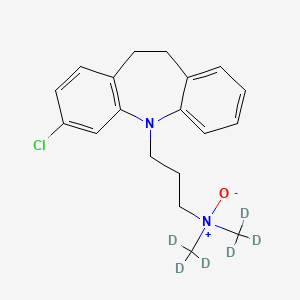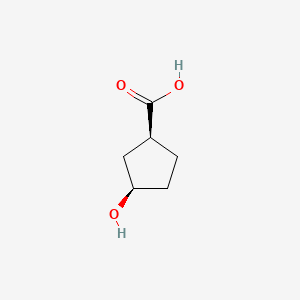
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. Its unique stereochemistry makes it a valuable building block for synthesizing various biologically active molecules. The compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired product . Another approach utilizes peroxygenase-catalyzed allylic oxidation, which offers high chemo-, regio-, and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its high selectivity and efficiency. Enzymatic methods, such as those involving ene reductase and alcohol dehydrogenase, are preferred for large-scale synthesis . These methods not only provide high yields but also minimize the use of hazardous chemicals, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,3R)-3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxyl group to a ketone or carboxylic acid, while reduction reactions can reduce the carboxylic acid to an alcohol .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxocyclopentanecarboxylic acid, while reduction of the carboxylic acid can produce 3-hydroxycyclopentanol .
Applications De Recherche Scientifique
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a chiral building block for synthesizing complex molecules. In biology, it is used to study enzyme mechanisms and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities .
Mécanisme D'action
The mechanism of action of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to altered metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1S,3R)-3-Hydroxycyclopentanecarboxylic acid include (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid and (1S,3R)-cis-chrysanthemyl tiglate . These compounds share similar structural features but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its specific combination of a hydroxyl group and a carboxylic acid group on a cyclopentane ring. This unique structure allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
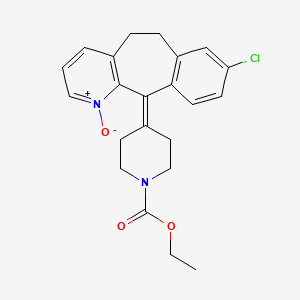
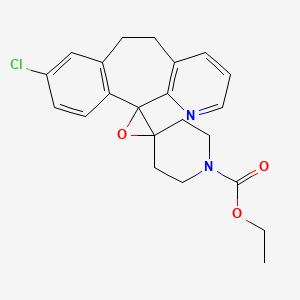
![2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B563894.png)
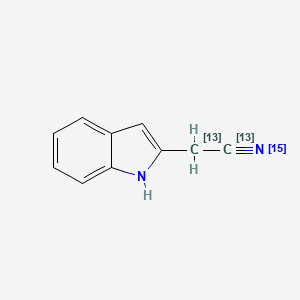
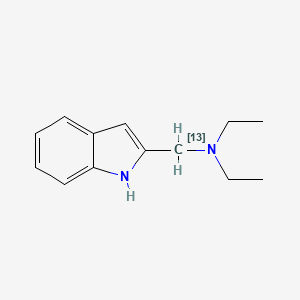
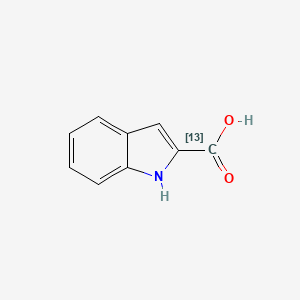
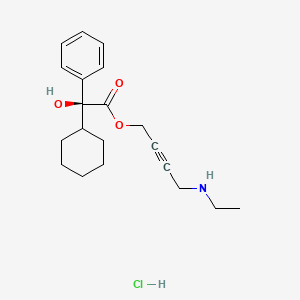
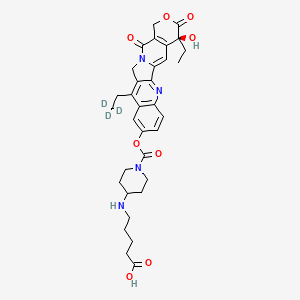
![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B563905.png)
